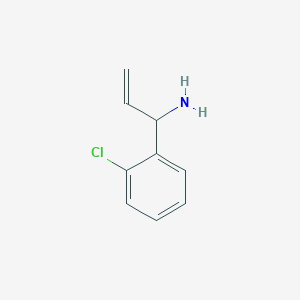
1-(2-Chlorophenyl)prop-2-EN-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H10ClN It is a derivative of phenylpropene, where the phenyl ring is substituted with a chlorine atom at the second position and an amine group at the first position of the propene chain
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent and high-quality production.
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or H2O2 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines, reduced derivatives.
Substitution: Substituted phenylpropene derivatives.
科学研究应用
1-(2-Chlorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets. The chlorine atom may also play a role in modulating the compound’s reactivity and stability.
相似化合物的比较
1-(2-Chlorophenyl)prop-2-en-1-amine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)prop-2-en-1-amine: Similar structure but with the chlorine atom at the third position.
1-(4-Chlorophenyl)prop-2-en-1-amine: Similar structure but with the chlorine atom at the fourth position.
1-(2-Bromophenyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in the position of the chlorine atom, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the second position may enhance its ability to participate in specific chemical reactions and interactions with biological targets.
生物活性
1-(2-Chlorophenyl)prop-2-EN-1-amine, also known as N-[(2-chlorophenyl)methyl]prop-2-en-1-amine, is an organic compound that has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorophenyl group attached to a prop-2-en-1-amine moiety. The presence of the chlorine atom at the ortho position significantly influences its chemical reactivity and biological interactions. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its application in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial and fungal strains. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 31 µg/mL |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. Studies have demonstrated its potential as an antiproliferative agent, particularly against breast cancer cells. For instance, it has been reported to induce apoptosis and inhibit tubulin polymerization in MCF-7 breast cancer cells.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10–33 | Tubulin destabilization |
| MDA-MB-231 | 23–33 | Apoptosis induction |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The amine group allows for hydrogen bonding with biological molecules, while the chlorophenyl ring facilitates π–π interactions. These interactions enhance the compound's binding affinity to enzymes or receptors involved in critical cellular processes.
Case Studies
A recent study evaluated the antiproliferative effects of various derivatives of this compound on breast cancer cell lines. The results indicated that modifications to the chlorophenyl group could significantly alter the compound's efficacy, suggesting that further structural optimization could enhance its therapeutic potential.
属性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2 |
InChI 键 |
JIYBBMVKDVQYPK-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=CC=CC=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















